4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1177275-05-6
VCID: VC2810372
InChI: InChI=1S/C13H12F2N4S/c14-9-6-10(15)12-11(7-9)20-13(18-12)17-2-1-4-19-5-3-16-8-19/h3,5-8H,1-2,4H2,(H,17,18)
SMILES: C1=CN(C=N1)CCCNC2=NC3=C(C=C(C=C3S2)F)F
Molecular Formula: C13H12F2N4S
Molecular Weight: 294.33 g/mol

4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

CAS No.: 1177275-05-6

Cat. No.: VC2810372

Molecular Formula: C13H12F2N4S

Molecular Weight: 294.33 g/mol

* For research use only. Not for human or veterinary use.

4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine - 1177275-05-6

Specification

CAS No. 1177275-05-6
Molecular Formula C13H12F2N4S
Molecular Weight 294.33 g/mol
IUPAC Name 4,6-difluoro-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C13H12F2N4S/c14-9-6-10(15)12-11(7-9)20-13(18-12)17-2-1-4-19-5-3-16-8-19/h3,5-8H,1-2,4H2,(H,17,18)
Standard InChI Key VQFZIGAXXVNPJC-UHFFFAOYSA-N
SMILES C1=CN(C=N1)CCCNC2=NC3=C(C=C(C=C3S2)F)F
Canonical SMILES C1=CN(C=N1)CCCNC2=NC3=C(C=C(C=C3S2)F)F

Introduction

Chemical Properties and Structure

Structural Identifiers and Chemical Data

The following table summarizes the key chemical identifiers and properties of 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine:

PropertyValue
CAS Number1177275-05-6
Molecular FormulaC13H12F2N4S
Molecular Weight294.33 g/mol
IUPAC Name4,6-difluoro-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Standard InChIInChI=1S/C13H12F2N4S/c14-9-6-10(15)12-11(7-9)20-13(18-12)17-2-1-4-19-5-3-16-8-19/h3,5-8H,1-2,4H2,(H,17,18)
Standard InChIKeyVQFZIGAXXVNPJC-UHFFFAOYSA-N
SMILESC1=CN(C=N1)CCCNC2=NC3=C(C=C(C=C3S2)F)F
PubChem Compound ID45496428

These standardized identifiers enable precise tracking and identification of the compound across different chemical databases and literature sources.

Structural Features and Chemical Bonding

The molecular structure of 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine can be analyzed in terms of its constituent functional groups and structural elements:

  • Benzothiazole Core: A bicyclic ring system consisting of a benzene ring fused to a thiazole ring, providing rigidity and aromaticity.

  • Fluorine Substitutions: Two fluorine atoms at positions 4 and 6 of the benzothiazole ring, which alter the electronic properties of the core structure and potentially enhance metabolic stability.

  • Amino Linkage: A secondary amine (NH) connecting the benzothiazole core to the propyl chain, capable of participating in hydrogen bonding.

  • Propyl Chain: A three-carbon alkyl chain serving as a flexible linker between the benzothiazole and imidazole moieties.

  • Imidazole Group: A five-membered aromatic heterocycle containing two nitrogen atoms, which can act as a hydrogen bond acceptor and potentially interact with metal ions in biological systems.

The presence of multiple nitrogen atoms (four in total) along with sulfur and fluorine creates a molecule with a diverse electronic distribution and multiple potential interaction sites for biological targets.

Related Compounds and Synthesis Approaches

Synthetic Approaches to Fluorinated Benzothiazoles

The synthesis of 4,6-difluoro-2-amino benzothiazole, a likely precursor to our target compound, has been reported in the literature. The general approach involves reacting 3,5-difluoro aniline with potassium thiocyanate in the presence of concentrated HCl and bromine in glacial acetic acid, followed by refluxing and recrystallization .

For the synthesis of derivatives from this core structure, various methods have been employed. In the case of Schiff bases, the reaction involves the condensation of 4,6-difluoro-2-amino benzothiazole with appropriate aldehydes in methanol using catalytic amounts of glacial acetic acid, with refluxing at 50-60°C . By analogy, the synthesis of 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine might involve reacting 4,6-difluoro-2-amino benzothiazole with an appropriate imidazole-containing alkylating agent, though specific protocols would need to be developed and optimized.

Research Status and Future Directions

Current Research Landscape

Based on the available literature, 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine appears to be primarily cataloged for research purposes, with limited published studies specifically investigating its properties or applications. This suggests that the compound represents a relatively unexplored area within the broader field of benzothiazole research.

The compound's structural features—combining a fluorinated benzothiazole core with an imidazole-containing side chain—position it at the intersection of several areas of medicinal chemistry interest. This unique combination warrants further investigation to elucidate its potential biological activities and applications.

Future Research Opportunities

Several promising research directions for 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine include:

  • Synthetic Optimization: Development and refinement of synthetic routes to the compound, potentially exploring green chemistry approaches and improving yields.

  • Comprehensive Structural Characterization: Detailed analysis using advanced spectroscopic techniques such as 2D NMR, high-resolution mass spectrometry, and X-ray crystallography to fully elucidate the compound's structure and conformational preferences.

  • Biological Activity Screening: Systematic evaluation of antimicrobial, anticancer, and other biological activities, particularly against targets where related benzothiazoles have shown promise.

  • Structure-Activity Relationship Studies: Synthesis and testing of structural analogs to determine which features are critical for biological activity and to potentially develop more potent derivatives.

  • Computational Studies: Molecular modeling and docking simulations to predict potential biological targets and binding modes, guiding experimental investigations.

  • Pharmacokinetic Evaluation: Assessment of absorption, distribution, metabolism, excretion, and toxicity profiles if biological activities warrant further development.

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